Maleimido-mono-amide-DOTA-tris (t-Bu ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

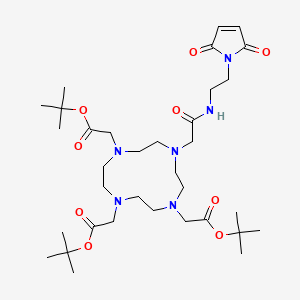

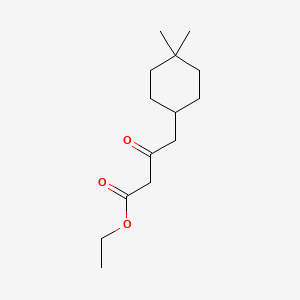

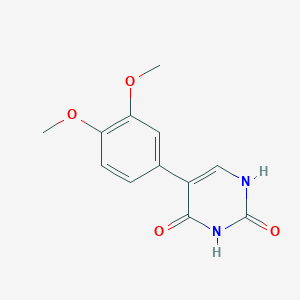

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a bifunctional chelator. It consists of three functional groups: a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group . It is a white or grayish-white powder with a molecular weight of 1034.27g/mol .

Synthesis Analysis

The synthesis of Maleimido-mono-amide-DOTA-tris (t-Bu ester) includes three main steps: (i) the synthesis of DOTA-tris (t-Bu ester), (ii) the introduction of the amide group, and (iii) the connection of the maleimide group . An efficient and cost-effective synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been reported .Molecular Structure Analysis

The chemical formula of Maleimido-mono-amide-DOTA-tris (t-Bu ester) is C₃₄H₅₈N₆O₉·HPF₆ . The structure of the compound includes a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group .Chemical Reactions Analysis

The free carboxyl group of the reagent can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . Removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction .Physical And Chemical Properties Analysis

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a white or grayish-white powder . It has a molecular weight of 840.8 .科学的研究の応用

Tribofragmentation and Antiwear Behavior

Research into the tribofragmentation behavior of organic phosphorus compounds, including esters and amides, reveals their significance as antiwear and extreme-pressure additives. This suggests that compounds with similar functional groups could be explored for their physico-chemical and tribological properties, potentially including Maleimido-mono-amide-DOTA-tris (t-Bu ester) for high-temperature performance applications (Schumacher & Zinke, 1997).

Renewable Feedstock for Nitrogen-Containing Derivatives

The use of soybean oil as a renewable feedstock to produce nitrogen-containing materials such as amines and amides illustrates the potential for similarly structured compounds in producing novel compounds, surfactants, and polymers. This underscores the relevance of exploring the chemical reactions and applications of Maleimido-mono-amide-DOTA-tris (t-Bu ester) in creating biologically active compounds or materials with industrial relevance (Biswas et al., 2008).

Heterocyclic Systems Building

The recyclization of N-substituted maleimides, including their reactions with various nucleophiles, is crucial for building biologically active compounds with pharmacological activities. This points to the importance of compounds like Maleimido-mono-amide-DOTA-tris (t-Bu ester) in organic synthesis, potentially offering a pathway to designing new drugs or materials with specific biological activities (Vandyshev & Shikhaliev, 2022).

作用機序

Target of Action

As a bifunctional chelator (bfc), it is known to bind to various metal ions, forming stable complexes .

Mode of Action

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a macrocyclic DOTA derivative used for tumor pre-targeting . It has a maleimido group that provides good reactivity, allowing it to chemically react with various molecules to construct complex molecular structures . This compound can be used for the conjugation of peptides and radionuclides .

Pharmacokinetics

As a bifunctional chelator, it is expected to have good biocompatibility and stability in the body .

Result of Action

As a bifunctional chelator, it is known to form stable complexes with metal ions, which can be used for tumor pre-targeting .

Action Environment

As a bifunctional chelator, it is expected to maintain a stable state within the biological environment .

将来の方向性

特性

IUPAC Name |

tert-butyl 2-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58N6O9/c1-32(2,3)47-29(44)23-37-16-14-36(22-26(41)35-12-13-40-27(42)10-11-28(40)43)15-17-38(24-30(45)48-33(4,5)6)19-21-39(20-18-37)25-31(46)49-34(7,8)9/h10-11H,12-25H2,1-9H3,(H,35,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBZYCMDPJWQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)

![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)